Allyl butyrate

Polymer Chemistry Copolymerization Reactivity Ratios

Allyl butyrate (CAS 2051-78-7) is the definitive monomer for specialty copolymers demanding r1=0.64 with vinyl acetate—52% higher reactivity than allyl propionate, critical for molecular weight and thermal control in coatings, adhesives, and biomedical polymers. Its unique sweet, pungent, green, waxy profile delivers authentic peach and apricot notes at 0.5-3.0 ppm, impossible to replicate with generic butyrates. For environmental fate studies, its OH rate constant of 2.89×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ ensures precise atmospheric modeling. Specify ≥98% FG; FDA 21 CFR 172.515, FEMA 2021, JECFA. Avoid substitution risk.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 2051-78-7
Cat. No. B1265518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl butyrate
CAS2051-78-7
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC=C
InChIInChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3
InChIKeyRMZIOVJHUJAAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water and soluble in ethanol and oils

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Butyrate (CAS 2051-78-7) for Flavor and Fragrance Procurement: Technical Specifications and Regulatory Status


Allyl butyrate (CAS 2051-78-7) is an organic compound classified as a fatty acid ester, specifically the allyl ester of butyric acid [1]. It is a colorless to pale yellow liquid with a characteristic fruity odor described as sweet, pungent, green, and reminiscent of pineapple or tropical fruit . The compound is widely utilized as a synthetic flavoring agent and adjuvant in the food and beverage industry, as well as a fragrance component in consumer products [2]. Its regulatory acceptance is confirmed by its inclusion on the U.S. FDA's Substances Added to Food (formerly EAFUS) list, FEMA GRAS designation (FEMA No. 2021), and JECFA approval (JECFA No. 2), with permitted use levels specified in 21 CFR 172.515 [3]. Allyl butyrate is typically synthesized via the esterification of allyl alcohol with butyric acid using an acid catalyst such as sulfuric acid .

Why Allyl Butyrate Procurement Specifications Cannot Be Met by Generic Allyl Ester or Butyrate Substitution


In-class substitution of allyl butyrate with other allyl esters (e.g., allyl acetate, propionate, or hexanoate) or with non-allyl butyrates (e.g., ethyl butyrate) is not functionally equivalent and can lead to significant deviations in key performance attributes. The specific combination of the unsaturated allyl group and the C4 butyrate chain in allyl butyrate dictates a unique profile of chemical reactivity, physical volatility, and sensory impact [1]. For instance, the compound exhibits a distinct monomer reactivity ratio in copolymerization reactions compared to its C3 (propionate) and C5 (valerate) homologs, a parameter that is critical for polymer synthesis applications [2]. Similarly, its atmospheric reactivity with OH radicals differs from that of its structural isomer, vinyl butyrate, affecting environmental fate assessments [3]. In flavor applications, the organoleptic profile and usage concentrations of allyl butyrate are distinct from other allyl esters and butyrate esters, which possess different odor descriptors and, in some cases, different odor detection thresholds [4]. The toxicological profile of allyl butyrate is also linked to its specific hydrolysis rate to allyl alcohol, a pathway shared with other straight-chain allyl esters but with metabolic consequences that differ from non-allyl butyrates [5]. Therefore, relying on a generic substitution without quantifiable, compound-specific data introduces unacceptable risk and variability in both research and industrial production outcomes.

Allyl Butyrate (CAS 2051-78-7) Technical Differentiation: Quantified Performance Metrics vs. Key Analogs


Polymer Synthesis: Copolymerization Reactivity Ratio of Allyl Butyrate vs. Allyl Propionate with Vinyl Acetate

In the radical copolymerization of allyl esters with vinyl acetate, allyl butyrate exhibits a distinct monomer reactivity ratio (r1) of 0.64, which is approximately 52% higher than the value of 0.42 observed for allyl propionate under identical conditions [1]. The r2 value for vinyl acetate with allyl butyrate (0.97) is also significantly lower than with allyl propionate (1.29), indicating a more balanced incorporation of the two monomers into the copolymer chain [1].

Polymer Chemistry Copolymerization Reactivity Ratios

Atmospheric Chemistry: Rate Coefficient for Reaction with OH Radicals of Allyl Butyrate vs. Vinyl Butyrate

The rate coefficient for the reaction of allyl butyrate with hydroxyl (OH) radicals, the primary tropospheric oxidant, has been experimentally determined to be (2.89 ± 0.31) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm [1]. This value is approximately 11% higher than the rate coefficient for the structural isomer vinyl butyrate, which was measured under identical conditions as (2.61 ± 0.31) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1].

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Flavor Formulation: Comparative Odor Detection Threshold and Organoleptic Profile

Allyl butyrate is characterized by a specific odor profile (sweet, pungent, fruity, green, pineapple, waxy, tropical) and is typically used in fruit-flavored products at concentrations ranging from 0.5 to 3.0 ppm [1]. In contrast, a commonly used alternative butyrate ester, ethyl butyrate, possesses a simpler fruity/pineapple descriptor and is known for an exceptionally low odor detection threshold, reported to be as low as 0.00004 ppm in some sources or 0.015 ppm in others, indicating it is several orders of magnitude more potent .

Flavor Science Sensory Analysis Organoleptic Properties

Toxicological Assessment: Class-Level Prediction of Hydrolysis Rate and Hepatotoxicity

A category approach for predicting repeated-dose hepatotoxicity of allyl esters groups allyl butyrate with other allyl esters of saturated straight-chain alkyl carboxylic acids (e.g., allyl acetate, hexanoate, heptanoate) into Subcategory 1 [1]. These compounds are predicted to have a similar rate of ester hydrolysis to form allyl alcohol, which is then oxidized to the hepatotoxicant acrolein [1]. The predicted No Observed Adverse Effect Level (NOAEL) for hepatotoxicity for this subcategory, including allyl butyrate, is estimated at 0.12 mmol/kg/day based on data from tested species like allyl acetate [1].

Toxicology Regulatory Science Category Approach

Allyl Butyrate (CAS 2051-78-7): Optimal Industrial and Research Application Scenarios Based on Technical Evidence


Fine-Tuning Copolymer Microstructure in Advanced Material Synthesis

In the synthesis of specialty copolymers with vinyl acetate, allyl butyrate is the preferred monomer when a reactivity ratio (r1) of 0.64 is required to achieve a specific monomer sequence distribution and final polymer architecture [1]. The ~52% higher r1 value compared to allyl propionate (r1=0.42) directly influences copolymer composition, molecular weight, and thermal properties, making allyl butyrate a critical selection for applications in coatings, adhesives, or biomedical polymers where precise material performance is non-negotiable [1].

Accurate Modeling of Atmospheric Fate and VOC Emissions in Environmental Impact Assessments

For environmental chemists and atmospheric modelers, the experimentally determined OH radical reaction rate coefficient of (2.89 ± 0.31) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for allyl butyrate is essential for calculating its tropospheric lifetime and regional air quality impact [2]. The 11% difference in reactivity compared to its isomer vinyl butyrate necessitates the use of this compound-specific data to avoid misestimation of environmental persistence and secondary pollutant formation potential [2].

Precision Flavor Formulation for Complex Tropical and Green Fruit Profiles

Flavorists aiming to create authentic peach, apricot, or complex tropical fruit notes must specify allyl butyrate for its unique sensory profile—sweet, pungent, green, and waxy—which cannot be replicated by simpler, more potent esters like ethyl butyrate [3]. Allyl butyrate's typical usage level of 0.5-3.0 ppm allows for a controlled, nuanced flavor contribution, in contrast to the dominating impact of high-potency esters [3]. Procurement specifications must reflect this distinct organoleptic target to ensure the desired flavor outcome.

Streamlined Toxicological Risk Assessment for Straight-Chain Allyl Esters

In regulatory submissions and safety data sheet (SDS) preparation, allyl butyrate can be categorized under a validated class approach that predicts a hepatotoxicity NOAEL of 0.12 mmol/kg/day based on its hydrolysis to allyl alcohol [4]. This provides a data-supported framework for risk assessment, contrasting with the greater uncertainty surrounding structurally complex allyl esters (Subcategory 2) for which toxicological outcomes are not predictable [4]. This allows for more efficient and reliable safety evaluations for this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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